BenchChemオンラインストアへようこそ!

(+)-N-Formyl-D-tert-leucine

Chiral purity Enantiomeric identity Quality control

(+)-N-Formyl-D-tert-leucine (CAS 92571-59-0) is the non-substitutable N-formyl-protected D-tert-leucine for applications where Boc, Cbz, or acetyl analogs fail. Its formyl group is the essential pharmacophore for peptide deformylase (PDF) inhibitor programs and uniquely enables orthogonal deprotection in biocatalytic peptide synthesis. The high melting point (219-221°C) ensures superior solid-state stability and straightforward purification by crystallization, reducing total cost of ownership in chiral resolution and large-scale API intermediate manufacturing.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 92571-59-0
Cat. No. B1611178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-N-Formyl-D-tert-leucine
CAS92571-59-0
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)O)NC=O
InChIInChI=1S/C7H13NO3/c1-7(2,3)5(6(10)11)8-4-9/h4-5H,1-3H3,(H,8,9)(H,10,11)/t5-/m0/s1
InChIKeyWVCGTXBZDLZEDU-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-N-Formyl-D-tert-leucine (CAS 92571-59-0): A D-Configuration Chiral Amino Acid Intermediate for Asymmetric Synthesis and Peptide Chemistry


(+)-N-Formyl-D-tert-leucine (CAS 92571-59-0), also named (+)-N-Formyl-3-methyl-D-valine or For-D-Tle-OH, is an N-acyl-α-amino acid with the molecular formula C₇H₁₃NO₃ (MW 159.18). It features a sterically demanding tert-butyl side chain attached to the D-configuration chiral center and an N-formyl protecting group . The compound is a white crystalline solid with a melting point of 219–221 °C and exhibits a specific optical rotation of +40° ± 2.0° (c=1 in water), confirming its dextrorotatory nature and enantiomeric identity [1]. It is widely employed as a chiral building block in asymmetric synthesis and as a protected intermediate in peptide coupling, where the steric bulk of the tert-butyl group provides robust stereocontrol [2].

Why (+)-N-Formyl-D-tert-leucine Cannot Be Replaced by Generic N-Protected D-tert-Leucine Analogs: The Orthogonal Deprotection and Crystallinity Advantage


N-Protected D-tert-leucine derivatives are not functionally interchangeable despite sharing the same chiral scaffold. The N-formyl protecting group provides orthogonal deprotection chemistry relative to widely used N-Boc or N-Cbz analogs, enabling selective formyl removal in the presence of acid-labile or hydrogenolysis-labile protecting groups [1]. Critically, (+)-N-Formyl-D-tert-leucine displays a substantially higher melting point (219–221 °C) compared to N-Boc-D-tert-leucine (118–121 °C), reflecting stronger intermolecular hydrogen bonding that can facilitate purification by crystallization and improve solid-state storage stability [2]. Furthermore, the formyl group uniquely mimics the bacterial N-formylmethionine terminus, making this compound the preferred choice for synthesizing peptide deformylase inhibitors and formyl peptide receptor ligands—applications inaccessible to acetyl or Boc derivatives [3].

Quantitative Differentiation Evidence: (+)-N-Formyl-D-tert-leucine vs. Closest N-Protected D-tert-Leucine Analogs


Optical Rotation: Verifiable Enantiomeric Identity vs. N-Boc-D-tert-leucine

(+)-N-Formyl-D-tert-leucine exhibits a specific optical rotation of [α] = +40° ± 2.0° (c=1, H₂O), confirming its dextrorotatory D-configuration . In contrast, N-Boc-D-tert-leucine shows a markedly smaller rotation of [α] = +4.0° to +7.0° (c=1, AcOH) . The large magnitude difference enables unambiguous identity verification and enantiomeric purity assessment by polarimetry, a critical quality control parameter when procuring chiral intermediates for GMP synthesis.

Chiral purity Enantiomeric identity Quality control

Melting Point: Superior Crystallinity vs. N-Boc-D-tert-leucine

The melting point of (+)-N-Formyl-D-tert-leucine is 219–221 °C [1], approximately 100 °C higher than that of N-Boc-D-tert-leucine (118–121 °C) . This substantial difference reflects stronger intermolecular hydrogen bonding mediated by the formamide moiety, which enhances crystallinity and facilitates purification to high enantiomeric purity by recrystallization. The higher melting point also correlates with greater thermal stability during storage and handling.

Solid-state stability Purification Crystallization

Patented Use as a Resolving Agent for Optically Active Tert-Leucinol Production

U.S. Patent 5,723,667 explicitly claims optically active N-formyl-tert-leucine as the preferred resolving acid for producing optically active tert-leucinol of high enantiomeric purity via diastereomeric salt formation and fractionated crystallization [1]. The patent compares N-formyl-tert-leucine with N-(2-naphthoyl)-tert-leucine as alternative resolving acids, establishing the formyl derivative as an operationally simpler choice due to its lower molecular weight and easier acid recovery after resolution. This demonstrates a documented, application-specific advantage over larger N-acyl analogs.

Chiral resolution Diastereomeric salt formation Tert-leucinol

Enzymatic Peptide Coupling: Formyl Group as a Selective Protecting Function

European Patent EP-0149594-A2 discloses that the formyl group can be utilized to selectively protect the amino group of one substrate from undergoing enzyme-mediated peptide bond formation, enabling a one-pot enzymatic coupling strategy [1]. This contrasts with N-Boc and N-Cbz protecting strategies, which require chemical deprotection steps prior to enzymatic coupling and are incompatible with the aqueous, near-neutral pH conditions optimal for protease-catalyzed reactions. The formyl group thus provides a unique orthogonal protection/deprotection pathway compatible with biocatalytic peptide synthesis.

Enzymatic synthesis Peptide coupling Orthogonal protection

Enzymatic Kinetic Resolution: N-Formyl Substrates Show Fastest Conversion Rate Among N-Acyl Amino Acids

BRENDA enzyme database entries indicate that in dynamic kinetic resolution systems producing optically pure L-amino acids from racemic N-acyl-amino acid mixtures, N-formyl-amino acids exhibit the fastest conversion rate, followed by N-carbamoyl- and then N-acetyl-amino acids [1]. This kinetic advantage translates to higher throughput and reduced enzyme loading when N-formyl-protected substrates are employed. Although this data encompasses a substrate class (not exclusively tert-leucine), it directly informs the choice of N-formyl-D-tert-leucine for enzymatic resolution-based manufacturing routes.

Dynamic kinetic resolution Enantioselective hydrolysis Biocatalysis

Molecular Weight Advantage: Minimal Protecting Group for Maximum Atom Economy

(+)-N-Formyl-D-tert-leucine has a molecular weight of 159.18 g/mol . This is substantially lower than N-Boc-D-tert-leucine (231.29 g/mol), N-Cbz-D-tert-leucine (~265 g/mol), and N-Fmoc-D-tert-leucine (~367 g/mol) [1]. In multi-step syntheses where the N-protected amino acid is incorporated into a growing peptide chain and subsequently deprotected, the formyl group contributes only 29 mass units versus 101 (Boc), ~135 (Cbz), or ~237 (Fmoc). This directly reduces process mass intensity and waste generation, aligning with green chemistry principles.

Atom economy Protecting group strategy Process mass intensity

Procurement-Relevant Application Scenarios Where (+)-N-Formyl-D-tert-leucine Outperforms Generic Alternatives


Synthesis of Peptide Deformylase (PDF) Inhibitors for Antibacterial Drug Discovery

The N-formyl group is the defining pharmacophoric element recognized by peptide deformylase, an essential bacterial enzyme and validated antibacterial target. (+)-N-Formyl-D-tert-leucine serves as the P2′ residue building block in macrocyclic PDF inhibitors such as BB-3497, which demonstrated potent activity against Escherichia coli PDF with antibacterial efficacy both in vitro and in vivo [1]. No alternative N-protecting group (Boc, Cbz, acetyl) can substitute for the formyl moiety in this application, as the formyl-hydroxylamine metal-chelating pharmacophore is essential for enzymatic inhibition. This creates a non-substitutable procurement requirement for the N-formyl derivative.

Industrial-Scale Chiral Resolution of Racemic Tert-Leucinol

As explicitly claimed in U.S. Patent 5,723,667, optically active N-formyl-tert-leucine is a preferred resolving acid for the production of enantiomerically pure tert-leucinol via diastereomeric salt crystallization [1]. The low molecular weight of the formyl derivative facilitates acid recovery and recycling after the resolution step. The high melting point (219–221 °C) enables straightforward purification of the resolving agent for reuse, making this compound the cost-effective choice for large-scale chiral resolution processes in pharmaceutical intermediate manufacturing.

One-Pot Enzymatic Peptide Assembly Using Orthogonal Formyl Protection

The formyl group uniquely enables selective protection during enzyme-mediated peptide bond formation, as disclosed in EP-0149594-A2 [1]. (+)-N-Formyl-D-tert-leucine can be incorporated into a peptide chain via standard chemical activation while the formyl group prevents undesired enzymatic coupling at that residue. Subsequent mild enzymatic deformylation then reveals the free amine for further elongation. This orthogonal protection strategy is inaccessible to acid-labile (Boc) or hydrogenolysis-requiring (Cbz) protecting groups, making the N-formyl derivative indispensable for biocatalytic peptide synthesis workflows.

Preparation of Enantiomerically Pure D-tert-Leucine via Enzymatic Resolution

Dynamic kinetic resolution systems utilizing N-acyl-amino acid racemases achieve the fastest conversion rates with N-formyl-amino acid substrates compared to N-carbamoyl and N-acetyl analogs [1]. (+)-N-Formyl-D-tert-leucine is therefore the preferred substrate for biocatalytic routes to enantiomerically pure D-tert-leucine (>99% ee), which is required as a chiral building block for HIV protease inhibitors, hepatitis C NS3 protease inhibitors, and other antiviral pharmaceuticals. The kinetic advantage of the formyl substrate class directly reduces enzyme loading and cycle time in continuous manufacturing processes [2].

Quote Request

Request a Quote for (+)-N-Formyl-D-tert-leucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.